molecular formula C14H19ClN4O3 B13537454 tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate

tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13537454
M. Wt: 326.78 g/mol
InChI Key: GUOLLIYKDADSTH-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C14H19ClN4O3 and a molecular weight of 326.78 g/mol . It is a derivative of pyrazine and pyrrolidine, featuring a tert-butyl carbamate group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of 5-chloropyrazine-2-carboxylic acid with pyrrolidine to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyrazine moiety, where nucleophiles like amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .

Scientific Research Applications

tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The pyrazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use, but common targets include enzymes involved in metabolic pathways and receptors related to cell signaling .

Comparison with Similar Compounds

tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate lies in its combination of the pyrazine and pyrrolidine moieties, along with the tert-butyl carbamate group, which provides specific structural and functional properties not found in simpler analogs .

Properties

Molecular Formula

C14H19ClN4O3

Molecular Weight

326.78 g/mol

IUPAC Name

tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)18-9-4-5-19(8-9)12(20)10-6-17-11(15)7-16-10/h6-7,9H,4-5,8H2,1-3H3,(H,18,21)

InChI Key

GUOLLIYKDADSTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CN=C(C=N2)Cl

Origin of Product

United States

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